molecular formula C15H12FNO2 B11122655 2,3-dihydro-4H-1,4-benzoxazin-4-yl(2-fluorophenyl)methanone

2,3-dihydro-4H-1,4-benzoxazin-4-yl(2-fluorophenyl)methanone

Cat. No.: B11122655
M. Wt: 257.26 g/mol
InChI Key: UAJRSSSGNYNATI-UHFFFAOYSA-N
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Description

2,3-Dihydro-4H-1,4-benzoxazin-4-yl(2-fluorophenyl)methanone is a synthetic organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzoxazine ring fused with a fluorophenyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-4H-1,4-benzoxazin-4-yl(2-fluorophenyl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-4H-1,4-benzoxazin-4-yl(2-fluorophenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like NH3 or RSH in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Oxo derivatives of the benzoxazine ring.

    Reduction: Reduced benzoxazine derivatives.

    Substitution: Substituted benzoxazine compounds with various functional groups.

Mechanism of Action

The mechanism of action of 2,3-dihydro-4H-1,4-benzoxazin-4-yl(2-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,3-dihydro-4H-1,4-benzoxazin-4-yl(2-fluorophenyl)methanone is unique due to the presence of the fluorophenyl group, which can enhance its lipophilicity and metabolic stability. This structural feature may also contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C15H12FNO2

Molecular Weight

257.26 g/mol

IUPAC Name

2,3-dihydro-1,4-benzoxazin-4-yl-(2-fluorophenyl)methanone

InChI

InChI=1S/C15H12FNO2/c16-12-6-2-1-5-11(12)15(18)17-9-10-19-14-8-4-3-7-13(14)17/h1-8H,9-10H2

InChI Key

UAJRSSSGNYNATI-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC=C2N1C(=O)C3=CC=CC=C3F

Origin of Product

United States

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